Ethyl 4-chloro-2-methylpyrazolo[3,4-b]pyridine-5-carboxylate
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Overview
Description
Ethyl 4-chloro-2-methylpyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with an ethyl ester group at the 5-position and a chlorine atom at the 4-position. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-2-methylpyrazolo[3,4-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-methylpyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the pyrazolopyridine core. The final step involves esterification with ethanol in the presence of an acid catalyst to obtain the ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-2-methylpyrazolo[3,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrazole and pyridine rings can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidized or Reduced Products: Different oxidation states of the pyrazole and pyridine rings.
Carboxylic Acid: Hydrolysis of the ester group yields the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 4-chloro-2-methylpyrazolo[3,4-b]pyridine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: Used as a tool compound to study various biological pathways and mechanisms, including enzyme inhibition and receptor binding.
Chemical Biology: Employed in the design of chemical probes to investigate cellular processes and protein functions.
Industrial Applications: Utilized in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-2-methylpyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolopyridine core can mimic natural substrates or ligands, allowing it to bind to active sites and modulate biological activity. This binding can result in the inhibition or activation of enzymatic functions, leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Ethyl 4-chloro-2-methylpyrazolo[3,4-b]pyridine-5-carboxylate can be compared with other pyrazolopyridine derivatives, such as:
- Ethyl 4-chloro-2-methylpyrazolo[3,4-c]pyridine-5-carboxylate
- Ethyl 4-chloro-2-methylpyrazolo[4,3-b]pyridine-5-carboxylate
- Ethyl 4-chloro-2-methylpyrazolo[1,5-a]pyridine-5-carboxylate
These compounds share a similar core structure but differ in the position of the pyrazole and pyridine rings. The unique arrangement of the rings in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 4-chloro-2-methylpyrazolo[3,4-b]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-3-16-10(15)6-4-12-9-7(8(6)11)5-14(2)13-9/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFASPUDZLAZLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CN(N=C2N=C1)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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